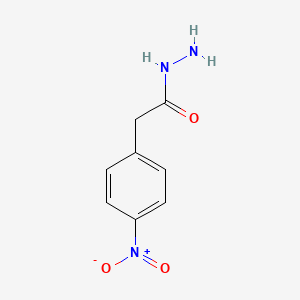

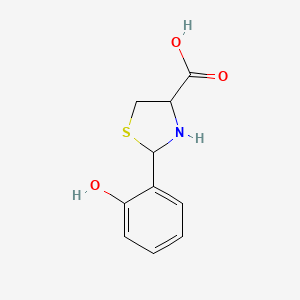

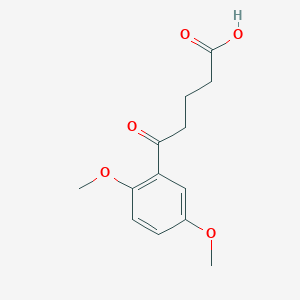

2-(2-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Übersicht

Beschreibung

2-(2-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a hydroxy monocarboxylic acid that is acetic acid in which one of the methyl hydrogens is substituted by a 2-hydroxyphenyl group . It is a metabolite of phenylalanine and is excreted in the urine of patients suffering from diseases like phenylketonuria .

Synthesis Analysis

The synthesis of 2-(2-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid involves various methods. One such method involves a Suzuki–Miyaura cross-coupling reaction between 2-chloro-1-azaazulene and 2-methoxyphenylboronic acid . Another method involves the condensation of tropone and the ylide derived from 1-(o-methoxyphenacyl)pyridinium iodide .Molecular Structure Analysis

The molecular structure of 2-(2-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid shows a coplanar molecular structure and intramolecular hydrogen bonding . The X-ray crystallographic analysis of the compound provides evidence for an intramolecular hydrogen bond between the phenolic hydrogen atom and the nitrogen atom of the azaazulenyl ring .Chemical Reactions Analysis

The chemical reactions of 2-(2-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid are complex and can involve various reagents and conditions. For instance, in one study, a novel Ni(II) ion-imprinted polymer (Ni(II)-IIP) was successfully synthesized by copolymerization of N-(2-hydroxyphenyl)acrylamide as a functional monomer .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid include its molecular weight of 152.15 g/mol . The compound is a member of phenols and a hydroxy monocarboxylic acid . It is functionally related to an acetic acid and a phenol .Wissenschaftliche Forschungsanwendungen

Application

The compound 2-(2-hydroxyphenyl)-1H-benzimidazole has been used to develop a novel fluorescence sensor, BITQ, for analyzing boronic acid agents used in BNCT .

Method

The sensor BITQ reacts rapidly with boronic acid and emits strong fluorescence. This property allows it to analyze the distribution and concentration of boronic acid agents within living cells and in mouse blood .

Results

The study found that BITQ produced significant fluorescence in a highly quantitative and selective manner when mixed with a representative 10B-labeled boronoagent, BPA. This enabled the visualization of BPA distribution within a living cell and quantified the concentration of BPA in mouse blood to a degree comparable with that of current methods .

2. Antibacterial Activity Studies

Application

A compound with a similar structure, 2-[(E)-(3-acetyl-4-hydroxyphenyl)diazenyl]-4-(2-hydroxyphenyl)thiophene-3-carboxylic acid, has been used as a ligand to synthesize two new Cobalt (II) complexes. These complexes were studied for their antibacterial activity .

Method

The ligand and its metal complexes were characterized using various techniques such as powder X-Ray Diffraction, UV–Vis, IR, NMR, elemental analysis, and MS spectral data. The antibacterial assays were carried out using the broth microdilution method .

Results

The ligand displayed moderate antibacterial activity against Staphylococcus aureus ATCC25923, Escherichia coli ATCC25922, Pseudomonas aeruginosa, and Klebsiella pneumoniae 22. The cobalt (II) complex showed moderate activity against Pseudomonas aeruginosa and Klebsiella pneumoniae 22 .

3. Synthesis of Biologically Active C-2-Substituted Benzothiazoles

Application

The compound 3-(benzo[d]thiazol-2-yl)-2-hydroxy-5-methylbenzaldehyde, which has a similar structure, is used in the synthesis of biologically active C-2-substituted benzothiazoles . These benzothiazole derivatives are used in various industrial and consumer products, and in drugs, with a wide spectrum of biological activity .

Method

The synthetic approaches to these heterocycles include both traditional multistep reactions and one-pot atom economy processes using green chemistry principles and easily available reagents .

Results

The benzothiazole ring is the key motif of a wide range of biologically active compounds, including antitumor, antimicrobial, antiviral, antibacterial, antifungal, antiparasitic, antioxidant, antidiabetic, immunomodulating, and anti-inflammatory agents .

4. Synthesis of Atenolol and 3,4-Dihydroxyphenylacetic Acid

Application

2-Hydroxyphenylacetic Acid, which has a similar structure, is an intermediate in the synthesis of atenolol and 3,4-dihydroxyphenylacetic acid .

Method

The specific methods of synthesis are not detailed in the source, but typically involve a series of organic reactions .

Results

The resulting compounds, atenolol and 3,4-dihydroxyphenylacetic acid, have important pharmaceutical applications .

5. Synthesis of Biologically Active C-2-Substituted Benzothiazoles

Application

The compound 3-(benzo[d]thiazol-2-yl)-2-hydroxy-5-methylbenzaldehyde, which has a similar structure, is used in the synthesis of biologically active C-2-substituted benzothiazoles . These benzothiazole derivatives are used in various industrial and consumer products, and in drugs, with a wide spectrum of biological activity .

Method

The synthetic approaches to these heterocycles include both traditional multistep reactions and one-pot atom economy processes using green chemistry principles and easily available reagents .

Results

The benzothiazole ring is the key motif of a wide range of biologically active compounds, including antitumor , antimicrobial , antiviral , antibacterial , antifungal , antiparasitic , antioxidant , antidiabetic , immunomodulating , and anti-inflammatory agents .

6. Synthesis of Atenolol and 3,4-Dihydroxyphenylacetic Acid

Application

2-Hydroxyphenylacetic Acid, which has a similar structure, is an intermediate in the synthesis of atenolol and 3,4-dihydroxyphenylacetic acid .

Method

The specific methods of synthesis are not detailed in the source, but typically involve a series of organic reactions .

Results

The resulting compounds, atenolol and 3,4-dihydroxyphenylacetic acid, have important pharmaceutical applications .

Zukünftige Richtungen

The future directions for the study of 2-(2-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid could involve its potential use in boron neutron capture therapy (BNCT). A novel fluorescence sensor, BITQ, has been developed to analyze boronic acid agents used for BNCT . This study highlights the highly effective properties of BITQ as a versatile fluorescence sensor for analyzing boronic acid agents .

Eigenschaften

IUPAC Name |

2-(2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3S/c12-8-4-2-1-3-6(8)9-11-7(5-15-9)10(13)14/h1-4,7,9,11-12H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APAUAYLVDHNFBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CC=CC=C2O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70316423 | |

| Record name | 2-(2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70316423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |

CAS RN |

72678-82-1 | |

| Record name | 2-(2-Hydroxyphenyl)-4-thiazolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72678-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 303516 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072678821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 72678-82-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303516 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70316423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl benzo[d][1,3]dioxole-4-carboxylate](/img/structure/B1296325.png)